molecular formula C23H24FN3O B2478078 (3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 1705050-89-0

(3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2478078
CAS No.: 1705050-89-0
M. Wt: 377.463
InChI Key: WCGULSUXGUGYGB-UHFFFAOYSA-N
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Description

The compound (3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule featuring a combination of azepane and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of Azepane Derivative

      Starting Materials: 4-fluoroaniline and caprolactam.

      Reaction: The synthesis begins with the nucleophilic substitution of 4-fluoroaniline with caprolactam under basic conditions to form the azepane ring.

      Conditions: Typically, this reaction is carried out in the presence of a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Synthesis of Pyrazole Derivative

      Starting Materials: 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.

      Reaction: The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl₂), followed by reaction with the azepane derivative to form the final compound.

      Conditions: This step is typically performed under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

For large-scale production, the synthesis would be optimized to ensure high yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalysis: Using catalysts to lower reaction temperatures and improve selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Products: Oxidation of the azepane ring can lead to the formation of lactams or other oxidized derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Products: Reduction can convert the ketone group to an alcohol, altering the compound’s properties.

  • Substitution

      Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

      Products: Substitution reactions can introduce new functional groups, potentially enhancing biological activity.

Common Reagents and Conditions

    Solvents: DMF, dichloromethane (DCM), and ethanol are commonly used.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

    Temperatures: Reactions are typically conducted at temperatures ranging from room temperature to 150°C, depending on the specific reaction.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes, aiding in the study of biochemical pathways.

    Receptor Binding: Its structure allows for binding studies with various biological receptors.

Medicine

    Pharmaceutical Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Drug Design: Used in the design of new drugs with improved efficacy and reduced side effects.

Industry

    Material Science:

    Agriculture: May be explored for use in agrochemicals to enhance crop protection.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can enhance binding affinity, while the pyrazole moiety may contribute to the compound’s overall stability and reactivity. The exact mechanism involves:

    Binding to Active Sites: The compound fits into the active sites of enzymes or receptors, inhibiting their normal function.

    Pathway Modulation: By inhibiting or activating specific pathways, it can alter cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-chlorophenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

      Difference: Chlorine substituent instead of fluorine.

      Uniqueness: Fluorine provides different electronic properties, potentially altering biological activity.

  • (3-(4-methylphenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

      Difference: Methyl substituent instead of fluorine.

      Uniqueness: Methyl group affects steric hindrance and hydrophobic interactions.

  • (3-(4-nitrophenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

      Difference: Nitro substituent instead of fluorine.

      Uniqueness: Nitro group introduces different reactivity and potential for further chemical modifications.

Highlighting Uniqueness

The presence of the fluorine atom in (3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone imparts unique electronic properties, enhancing its potential as a pharmaceutical agent. Fluorine’s high electronegativity and small size can significantly influence the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.

Properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c1-26-22(15-21(25-26)18-7-3-2-4-8-18)23(28)27-14-6-5-9-19(16-27)17-10-12-20(24)13-11-17/h2-4,7-8,10-13,15,19H,5-6,9,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGULSUXGUGYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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